Structural Identity Validation: X-Ray Crystallography Confirms Revised Hexacyclinol Structure Versus Discredited Endoperoxide Isomer
Hexacyclinol synthesized by Porco according to the Rychnovsky-predicted revised structure exhibited a 1H NMR spectrum that is identical to that of the natural product originally isolated by Gräfe, whereas the compound synthesized by La Clair under the discredited endoperoxide structure (constitutional isomer) showed NMR discrepancies that were subsequently identified as inconsistent with the natural product [1]. X-ray crystal structure analysis of Porco's synthetic product confirmed the framework proposed by Rychnovsky, providing definitive atomic-level resolution of the revised hexacyclinol structure [2]. Additionally, an independent computational DFT investigation at the B97-2/cc-pVTZ level demonstrated that the calculated 1H and 13C NMR spectra of the revised structure (structure 2) and the original Gräfe/La Clair proposed structure (structure 1) differ in many features related to both chemical shifts and J-coupling connectivities, establishing that the two isomers are spectroscopically distinguishable and not interchangeable [3].
| Evidence Dimension | NMR spectral identity with natural product |
|---|---|
| Target Compound Data | 1H NMR spectrum of synthetic (+)-hexacyclinol (revised Porco/Rychnovsky structure) is identical to natural hexacyclinol (Gräfe isolate) |
| Comparator Or Baseline | La Clair synthetic product (endoperoxide isomer, discredited structure): 1H NMR data inconsistent with natural product |
| Quantified Difference | Qualitative match (identical) vs. non-match (discrepant); DFT calculations confirm multiple feature differences in both chemical shifts and J-couplings between structures |
| Conditions | 1H NMR (CDCl3) comparison; X-ray crystallography; DFT computational NMR prediction at B97-2/cc-pVTZ level |
Why This Matters
Procurement of hexacyclinol requires explicit confirmation that the supplied material corresponds to the validated Porco/Rychnovsky revised structure (CAS 903574-41-4), not the discredited La Clair endoperoxide isomer, to ensure experimental reproducibility.
- [1] Porco JA Jr, Su S, Lei X, Bardhan S, Rychnovsky SD. Total synthesis and structure assignment of (+)-hexacyclinol. Angew Chem Int Ed. 2006;45(35):5790-5792. View Source
- [2] Porco JA Jr, Su S, Lei X, Bardhan S, Rychnovsky SD. Total synthesis and structure assignment of (+)-hexacyclinol. Angew Chem Int Ed. 2006;45(35):5790-5792. View Source
- [3] Saielli G, Bagno A. Can two molecules have the same NMR spectrum? Hexacyclinol revisited. Org Lett. 2009;11(6):1409-1412. View Source
